5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1343826-39-0
VCID: VC2854434
InChI: InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
SMILES: CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Molecular Formula: C10H12Cl2O4S
Molecular Weight: 299.17 g/mol

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

CAS No.: 1343826-39-0

Cat. No.: VC2854434

Molecular Formula: C10H12Cl2O4S

Molecular Weight: 299.17 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride - 1343826-39-0

Specification

CAS No. 1343826-39-0
Molecular Formula C10H12Cl2O4S
Molecular Weight 299.17 g/mol
IUPAC Name 5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Standard InChI Key UJFDEOWBQMKETE-UHFFFAOYSA-N
SMILES CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Canonical SMILES CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is an organic compound characterized by its substituted benzenesulfonyl chloride structure. The molecule contains a benzene ring with three key substituents: a chlorine atom at the 5-position, a 2-ethoxyethoxy group at the 2-position, and a sulfonyl chloride group at the 1-position. This arrangement creates a reactive chemical entity with potential for diverse chemical transformations.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters, which are essential for proper cataloging and reference in chemical databases and research literature. These identification parameters are presented in Table 1.

Table 1: Identification Parameters of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

ParameterValue
CAS Number1343826-39-0
IUPAC Name5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Molecular FormulaC₁₀H₁₂Cl₂O₄S
Molecular Weight299.17 g/mol
PubChem Compound ID62104420
MDL NumberMFCD17440086

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Structural Representation

The molecular structure can be represented through various chemical notation systems, which allow for consistent digital representation and computational analysis. These notations provide different ways to encode the structural information of the compound.

Table 2: Structural Representation Systems

Representation SystemCode
Standard InChIInChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Standard InChIKeyUJFDEOWBQMKETE-UHFFFAOYSA-N
SMILESCCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Canonical SMILESCCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl

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Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is crucial for its application in research and industrial settings. These properties determine its behavior in various chemical reactions and physical processes.

PropertyValueNote
Molecular Weight299.17 g/molCalculated based on atomic weights
State at Room TemperatureSolid (powder)Based on commercial forms
Recommended Storage Temperature+4°CFor stability maintenance
Purity (Commercial)95%As available from suppliers
Hydrogen Bond Acceptors4Based on oxygen atoms present
Hydrogen Bond Donors0No hydrogen atoms attached to O, N, or F

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Chemical Reactivity and Synthetic Applications

The chemical reactivity of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is primarily defined by the presence of its sulfonyl chloride group, which is highly reactive toward nucleophiles. This reactivity makes the compound valuable in various organic synthesis applications.

Characteristic Reactions

Based on the reactivity patterns of sulfonyl chlorides, the following reaction types are characteristic of this compound:

Table 4: Characteristic Reaction Types

Reaction TypeNucleophileProduct TypeApplication
Nucleophilic SubstitutionAmines (R-NH₂)SulfonamidesPharmaceutical intermediates
Nucleophilic SubstitutionAlcohols (R-OH)Sulfonate estersSynthetic intermediates
Nucleophilic SubstitutionThiols (R-SH)SulfonothioatesBiochemical tools
ReductionHydride reagentsSulfonyl hydridesSpecialized reagents

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ParameterClassification
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
GHS PictogramsCorrosive
Transport Hazard Class8
UN Number3265
Packing GroupII

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Precautionary Statement CodeDescription
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER or doctor/physician

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Comparative Analysis with Related Compounds

To better understand the properties and applications of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, it is instructive to compare it with structurally similar compounds.

Comparison with Halogenated Analogs

One of the closest structural analogs is 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, which differs only in the halogen substituent at the 5-position.

Table 7: Comparison with Halogenated Analog

Property5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
CAS Number1343826-39-01344360-41-3
Molecular FormulaC₁₀H₁₂Cl₂O₄SC₁₀H₁₂BrClO₄S
Molecular Weight299.17 g/mol343.62 g/mol
InChIKeyUJFDEOWBQMKETE-UHFFFAOYSA-NHNOISOIMHSYWOJ-UHFFFAOYSA-N
Halogen at 5-positionChlorineBromine
Reactivity differencesModerate leaving group capabilityEnhanced leaving group capability

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Other Structural Relatives

Several other compounds share partial structural similarity with 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride:

Table 8: Structurally Related Compounds

CompoundCAS NumberStructural RelationshipKey Difference
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride1245529-73-0Alkoxy-substituted benzenesulfonyl chlorideDifferent alkoxy group
5-Chlorothiophene-2-sulfonyl chloride2766-74-7Halogenated sulfonyl chlorideThiophene vs. benzene ring
5-Chloro-2-[2-(ethanesulfonyl)ethoxy]benzene-1-sulfonyl chlorideNot providedExtended substituentAdditional sulfonyl group

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Research Applications and Future Perspectives

Current research applications of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride primarily center around its use as an intermediate in organic synthesis.

Future Research Directions

Based on the structural features and reactivity patterns, potential future applications may include:

  • Development of targeted covalent inhibitors in medicinal chemistry

  • Creation of specialized reagents for bioconjugation chemistry

  • Application in the synthesis of materials with unique physicochemical properties

  • Exploration as a building block for heterocyclic compounds with biological activity

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